Cas no 87219-29-2 ((S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate)

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate structure
87219-29-2 structure
상품 이름:(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
CAS 번호:87219-29-2
MF:C12H13NO4
메가와트:235.235923528671
MDL:MFCD00216569
CID:61060
PubChem ID:24866101

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate 화학적 및 물리적 성질

이름 및 식별자

    • Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
    • Benzyl (S)-(?-tetrahydro-5-oxo-3-furanylcarbamate
    • (S)-Benzyl-5-oxo-tetrahydro-furan-3-ylcarbamate
    • Carbamic acid, [(3S)-tetrahydro-5-oxo-3-furanyl]-, phenylmethyl ester (9CI)
    • (S)-(Tetrahydro-5-oxo-3-furanyl)carbamic acid phenylmethyl ester
    • (S)-3-[(benzyloxycarbonyl)amino]-g-butyrolactone
    • (S)-beta-(Carbobenzoxyamino)-gamma-butyrolactone
    • (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
    • Benzyl (S)-(?)-tetrahydro-5-oxo-3-furanylcarbamate
    • benzyl N-[(3S)-5-oxooxolan-3-yl]carbamate
    • Cbz-S-3-Amino-γ-butyrolactone
    • (S)-β-(Benzyloxycarbonylamino)-γ-butyrolactone
    • (S)-4-(Benzyloxycarbonylamino)tetrahydrofuran-2-one
    • Benzyl (S)-Tetrahydro-5-oxo-3-furanylcarbamate
    • (S)-4-(Carbobenzoxyamino)tetrahydrofuran-2-one
    • (S)-β-(Cbz-amino)-γ-butyrolactone
    • (S)-4-(Cbz-amino)tetrahydrofuran-2-one
    • Carbamic acid, (tetrahydro-5-oxo-3-furanyl)-, phenylmethyl ester, (S)- (ZCI)
    • Phenylmethyl N-[(3S)-tetrahydro-5-oxo-3-furanyl]carbamate (ACI)
    • (S)-3-[(Benzyloxycarbonyl)amino]-γ-butryolactone
    • benzyl(3s)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
    • Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate, 97%
    • Benzyl [(3S)-5-oxooxolan-3-yl]carbamate
    • phenylmethyl [(3S)-5-oxotetrahydro-3-furanyl]carbamate
    • C2995
    • benzyl (3S)-5-oxotetrahydro-3-furanylcarbamate
    • TimTec1_001478
    • (3S)-(-)-tetrahydro-5-oxo-3-furanylcarbamic acid benzyl ester
    • NCGC00174387-01
    • AKOS015855229
    • MFCD00216569
    • AC-5675
    • 87219-29-2
    • DTXSID30351330
    • HMS3052H04
    • benzyl (3S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
    • (S)-benzyl 5-oxotetrahydrofuran-3-ylcarbamate
    • (S)-beta-(Cbz-amino)-gamma-butyrolactone
    • N-((3S)-5-oxo(3-2,3,4-trihydrofuryl))(phenylmethoxy)carboxamide
    • SMR001223775
    • Carbamic acid, [(3S)-tetrahydro-5-oxo-3-furanyl]-, phenylmethyl ester
    • Benzyl(S)-(-)-tetrahydro-5-oxo-3-furanyl-carbama
    • MLS001360530
    • (R)-benzyl 5-oxo-tetrahydrofuran-3-ylcarbamate
    • 3-(S)-((carbobenzyloxy)amino)-gamma-butyrolactone
    • Benzyl 5-oxotetrahydro-3-furanylcarbamate #
    • HMS1538D04
    • DS-1085
    • SCHEMBL78362
    • CHEMBL94403
    • CS-D0115
    • MDL: MFCD00216569
    • 인치: 1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1
    • InChIKey: BNIBNUOPVTZWRT-JTQLQIEISA-N
    • 미소: N([C@H]1CC(=O)OC1)C(=O)OCC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 235.084458g/mol
  • 표면전하: 0
  • XLogP3: 1.1
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 회전 가능한 화학 키 수량: 4
  • 동위원소 질량: 235.084458g/mol
  • 단일 동위원소 질량: 235.084458g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 64.6Ų
  • 중원자 수량: 17
  • 복잡도: 286
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 상호 변형 이기종 수량: 4
  • 표면전하: 0

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.27
  • 융해점: 103.0 to 107.0 deg-C
  • 비등점: 466°C at 760 mmHg
  • 플래시 포인트: 235.7±28.4 °C
  • 굴절률: 1.561
  • PSA: 64.63000
  • LogP: 1.61920
  • 용해성: 미확정
  • 광학 활성: [α]21/D −49°, c = 1 in acetone

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H317
  • 경고성 성명: P280
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 43
  • 보안 지침: 36/37
  • 위험물 표지: Xi
  • 저장 조건:Sealed in dry,2-8°C

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate 세관 데이터

  • 세관 번호:2932190090
  • 세관 데이터:

    ?? ?? ??:

    2932190090

    개요:

    2932190090 기타 구조상 걸쭉하지 않은 푸라핀 환화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2932190090 구조에 녹지 않은 푸라핀 고리가 함유된 기타 화합물 (수소화 여부와 상관없이) 부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:20.0%

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B61920-10g
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2 97%
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abcr
AB436188-1 g
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, 98%; .
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SHANG HAI SHAO YUAN SHI JI Co., Ltd.
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(S)-4-(Cbz-amino)-2-oxotetrahydrofuran
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Ambeed
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(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B61920-5g
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2 97%
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B61920-1g
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
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100mg
$ 64.00 2023-04-18

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  16 h, rt
참조
A new entry to polyfunctionalized 4,5-trans disubstituted oxazolidin-2-ones from L-aspartic acid
Luppi, Gianluigi; et al, Synlett, 2003, (6), 797-800

합성회로 2

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  16 h
참조
Studies towards the total synthesis of batzelladine A
Elliott, Mark C.; et al, Organic & Biomolecular Chemistry, 2004, 2(14), 2003-2011

합성회로 3

반응 조건
1.1 Reagents: Lithium borohydride Catalysts: Sodium borohydride
참조
Development of chiral β-dicarbonyl equivalents. Enantiodivergent alkylation of aspartic acid
McGarvey, Glenn J.; et al, Tetrahedron Letters, 1983, 24(27), 2733-6

합성회로 4

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
β-Pseudopeptide foldamers. The homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac)
Luppi, Gianluigi; et al, Organic & Biomolecular Chemistry, 2004, 2(15), 2181-2187

합성회로 5

반응 조건
참조
L-Aspartic acid
Guevel, Alyx-Caroline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

합성회로 6

반응 조건
1.1 Solvents: Acetic anhydride ;  1 min
1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  16 h, rt
참조
Introduction of 4(S)-oxazolidineacetic acid, 2-oxo (D-oxac) motif in a polypeptide chain: synthesis and conformational analysis
Luppi, Gianluigi; et al, Organic & Biomolecular Chemistry, 2003, 1(2), 247-250

합성회로 7

반응 조건
1.1 Reagents: Glucose ,  Oxygen Catalysts: NADPH ,  Glucose dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, 30 °C
참조
Baeyer-Villiger monooxygenase-catalyzed desymmetrizations of cyclobutanones. Application to the synthesis of valuable spirolactones
Rodriguez-Mata, Maria; et al, Tetrahedron, 2016, 72(46), 7268-7275

합성회로 8

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
참조
A facile synthesis of chiral N-protected β-amino alcohols
Rodriguez, Marc; et al, Tetrahedron Letters, 1991, 32(7), 923-6

합성회로 9

반응 조건
1.1 Reagents: Acetic anhydride ;  1 min
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
β-Pseudopeptide foldamers. The homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac)
Luppi, Gianluigi; et al, Organic & Biomolecular Chemistry, 2004, 2(15), 2181-2187

합성회로 10

반응 조건
1.1 Reagents: Acetic anhydride Solvents: Acetic anhydride ;  1 min
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  16 h, rt
참조
A new entry to polyfunctionalized 4,5-trans disubstituted oxazolidin-2-ones from L-aspartic acid
Luppi, Gianluigi; et al, Synlett, 2003, (6), 797-800

합성회로 11

반응 조건
1.1 Reagents: Biphenyl Catalysts: 2,2′-Bipyridine ,  1-Methylimidazole ,  Tempo ,  Copper(1+), tetrakis(acetonitrile)-, (T-4)-, 1,1,1-trifluoromethanesulfonate (1:… Solvents: Acetonitrile ;  6 h, 22 °C
1.2 Solvents: Water ;  15 min, rt
참조
Efficient and Selective Cu/Nitroxyl-Catalyzed Methods for Aerobic Oxidative Lactonization of Diols
Xie, Xiaomin; et al, Journal of the American Chemical Society, 2015, 137(11), 3767-3770

합성회로 12

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ,  Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
참조
A facile synthesis of chiral N-protected β-amino alcohols
Rodriguez, Marc; et al, Tetrahedron Letters, 1991, 32(7), 923-6

합성회로 13

반응 조건
참조
L-Aspartic Acid
Guevel, Alyx-Caroline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 14

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  30 min, 0 °C
1.2 16 h, reflux
1.3 Reagents: Sodium carbonate ;  16 h, reflux
1.4 Reagents: Sodium carbonate ;  reflux → 0 °C; 2 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  16 h
참조
Studies towards the total synthesis of batzelladine A
Elliott, Mark C.; et al, Organic & Biomolecular Chemistry, 2004, 2(14), 2003-2011

합성회로 15

반응 조건
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  25 °C; 25 °C → 0 °C; 12 h, rt
1.2 Reagents: Citric acid Solvents: Water ;  0 °C
2.1 Reagents: Biphenyl Catalysts: 2,2′-Bipyridine ,  1-Methylimidazole ,  Tempo ,  Copper(1+), tetrakis(acetonitrile)-, (T-4)-, 1,1,1-trifluoromethanesulfonate (1:… Solvents: Acetonitrile ;  6 h, 22 °C
2.2 Solvents: Water ;  15 min, rt
참조
Efficient and Selective Cu/Nitroxyl-Catalyzed Methods for Aerobic Oxidative Lactonization of Diols
Xie, Xiaomin; et al, Journal of the American Chemical Society, 2015, 137(11), 3767-3770

합성회로 16

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Ethyl acetate
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
2.2 Reagents: Hydrochloric acid Solvents: Ethanol
참조
Synthesis of cis-substituted β-lactams, potential intermediates for cis-carbapenems, from L-aspartic acid
Takahashi, Yoshio; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 3020-4

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Raw materials

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:87219-29-2)Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
sfd12300
순결:99.9%
재다:200kg
가격 ($):문의